N-methyl-5-(3-nitrophenoxy)picolinamide

描述

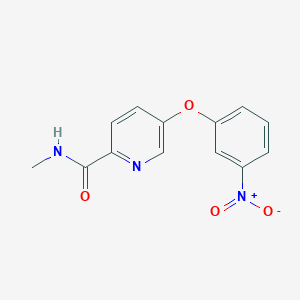

N-methyl-5-(3-nitrophenoxy)picolinamide is a heterocyclic compound featuring a picolinamide backbone substituted with a methyl group at the nitrogen atom and a 3-nitrophenoxy moiety at the fifth position of the pyridine ring.

属性

CAS 编号 |

827029-01-6 |

|---|---|

分子式 |

C13H11N3O4 |

分子量 |

273.24 g/mol |

IUPAC 名称 |

N-methyl-5-(3-nitrophenoxy)pyridine-2-carboxamide |

InChI |

InChI=1S/C13H11N3O4/c1-14-13(17)12-6-5-11(8-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17) |

InChI 键 |

ZEJSLZSXHBWDHW-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3-nitrophenoxy)picolinamide typically involves the reaction of 5-(3-nitrophenoxy)picolinic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

N-methyl-5-(3-nitrophenoxy)picolinamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Reduction: Amino derivatives.

Oxidation: Nitroso or hydroxylamine derivatives.

Substitution: Various substituted picolinamide derivatives.

科学研究应用

N-methyl-5-(3-nitrophenoxy)picolinamide has several scientific research applications, including:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

作用机制

The mechanism of action of N-methyl-5-(3-nitrophenoxy)picolinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-5-(3-nitrophenoxy)picolinamide can be contextualized by comparing it to analogs with variations in substituents, core scaffolds, or synthetic applications. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Key Comparative Insights

Substituent Effects on Reactivity The 3-nitrophenoxy group in the target compound contrasts with the 2-fluoro-4-nitrophenoxy substituent in compound 7 (Table 1). The boronic ester in CAS 945863-21-8 enables cross-coupling reactions (e.g., Suzuki), a feature absent in nitro-substituted analogs, which are more suited for redox transformations (e.g., nitro-to-amine reduction) .

Core Scaffold Differences

- Compared to 3-chloro-N-phenyl-phthalimide (a phthalimide derivative), the picolinamide scaffold offers a pyridine ring with distinct electronic properties, influencing solubility, hydrogen-bonding capacity, and coordination chemistry. Phthalimides are prioritized for polymer synthesis, whereas picolinamide derivatives are often explored in medicinal chemistry .

Synthetic Utility Compounds like 4-(4-amino-2-fluorophenoxy)-N-methylpicolinamide (derived from nitro precursors via FeCl3/hydrazine reduction) highlight the role of nitro groups as transient functionalities for generating amines, a strategy applicable to the target compound .

Commercial and Research Availability

- Boronic ester derivatives (e.g., CAS 945863-21-8) are commercially available for lab use, whereas nitro-substituted picolinamides are typically synthesized in-house for specific downstream applications (e.g., drug discovery) .

Research Findings and Implications

- Nitro Group Reactivity: The 3-nitrophenoxy group in the target compound is a versatile handle for reduction to an amine (e.g., using FeCl3/hydrazine), enabling access to secondary pharmacophores or ligands .

- Structural Analogues in Drug Discovery: Fluorinated analogs (e.g., compound 7) may exhibit enhanced metabolic stability compared to non-fluorinated derivatives, a critical consideration in medicinal chemistry .

- Material Science vs. Life Sciences : While phthalimide derivatives dominate polymer research, picolinamide derivatives with nitro or boronic ester groups are more relevant to small-molecule drug development or catalysis .

生物活性

N-methyl-5-(3-nitrophenoxy)picolinamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that contributes to its distinct biological activities. The nitro group on the phenoxy moiety enhances its chemical reactivity, allowing for various modifications that can further optimize its biological effectiveness.

The primary mechanism of action involves the inhibition of specific kinases, which are enzymes that play critical roles in cell signaling pathways related to cancer cell proliferation. By binding to the active site of these kinases, this compound prevents the phosphorylation of downstream targets, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

- In Vitro Studies : Research indicates that this compound can inhibit the proliferation of various human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. The most potent derivatives showed broad-spectrum antiproliferative activity .

- In Vivo Studies : One study reported that a specific derivative significantly prolonged the survival of mice with colon carcinoma, achieving a suppression rate of tumor growth between 70% to 90%. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the compound can enhance its biological activity. For instance, replacing specific functional groups or altering the molecular structure can lead to increased potency against cancer cell lines. A notable finding was that certain modifications resulted in improved inhibitory activity compared to the parent compound .

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 5q | HepG2 | 2.5 | Significant antiproliferative |

| 5q | HCT116 | 1.8 | High potency |

| 5a | K-562 | 15 | Moderate activity |

| 5b | MCF-7 | 20 | Moderate activity |

Case Studies

Case studies have been instrumental in exploring the practical applications and effects of this compound in real-world settings. For example:

- Patient Response : In a clinical setting involving patients with advanced colon cancer, derivatives of this compound were administered as part of a treatment regimen. Observations indicated a marked reduction in tumor size and improvement in patient quality of life, supporting findings from laboratory studies .

- Mechanistic Insights : Detailed investigations using TUNEL assays revealed that treatment with this compound led to increased apoptosis in treated cells compared to controls, providing insights into its mechanism as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。